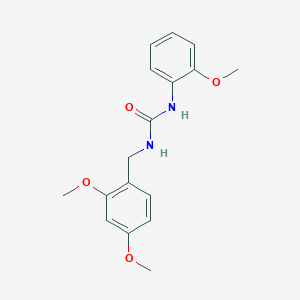
2-(4-methylphenyl)-6H-1,4,5,6,8a-pentaazaacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a tricyclic framework with multiple nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions. For instance, the reaction may involve the use of a tridentate oligopyridine ligand, which undergoes cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene has several scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Medicine: Explored for its potential therapeutic applications, including its role as a neuroprotective agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene involves its interaction with specific molecular targets and pathways. For instance, it may bind to metal ions to form complexes that exhibit unique catalytic properties. In biological systems, it can interact with cellular receptors to induce the production of nerve growth factor, thereby exerting its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(4-methylphenyl)-2,26,2-terpyridine: A tridentate oligopyridine ligand used in the synthesis of metal complexes.
Ethanone, 1-(4-methylphenyl)-: Known for its applications in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
3-(4-methylphenyl)-1,2,6,7,9-pentaazatricyclo[6.3.1.0?,(1)(2)]dodeca-2,4(12),5,8,10-pentaene is unique due to its tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and induce neuroprotective effects sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H11N5 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,6,7,9-pentazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene |
InChI |
InChI=1S/C14H11N5/c1-9-2-4-10(5-3-9)12-11-8-16-17-14-13(11)19(18-12)7-6-15-14/h2-8H,1H3,(H,15,17) |
InChI Key |
IHJFOCVFWDYWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C4C3=C2C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B12488832.png)
![Propyl 2-(morpholin-4-yl)-5-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488840.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dichlorobenzamide](/img/structure/B12488848.png)
![7-(methoxymethyl)-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12488856.png)
![6-(3-bromophenyl)-3-methyl-1-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12488864.png)
![2-(2-methylphenoxy)-1-[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12488867.png)

![2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide](/img/structure/B12488886.png)
![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)phenylalanine](/img/structure/B12488899.png)

![N-(2-chloro-4-fluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12488918.png)
![N-[4-(methylsulfanyl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12488924.png)
![(4-benzylpiperidin-1-yl)[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12488925.png)
![3-hydroxy-4-(3-methylthiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12488926.png)
